Neuromuscular Blocking Potency: Dacuronium Exhibits 50-Fold Lower Potency Than Pancuronium and 10-Fold Lower Than Tubocurarine
In a clinical investigation of twenty-three anaesthetized patients, dacuronium produced a competitive type of neuromuscular block with a potency approximately one-tenth that of tubocurarine and one-fiftieth that of pancuronium [1]. This substantial potency differential is structurally attributable to the 17-hydroxy substitution on the steroid nucleus, distinguishing dacuronium from pancuronium (which bears a 17-acetoxy group) and explaining why dacuronium is described as a metabolite of pancuronium with much weaker activity [2].
| Evidence Dimension | Neuromuscular blocking potency (relative) |
|---|---|
| Target Compound Data | 1× (reference baseline) |
| Comparator Or Baseline | Tubocurarine: 10× more potent; Pancuronium: 50× more potent |
| Quantified Difference | Dacuronium potency = 1/10 of tubocurarine; 1/50 of pancuronium |
| Conditions | Anaesthetized human patients (n=23); neuromuscular block assessed via competitive antagonism |
Why This Matters
Procurement for potency-sensitive assays (e.g., receptor binding displacement studies, functional neuromuscular junction preparations) requires precise knowledge of this ~50-fold potency differential to select appropriate comparator concentrations and avoid misinterpretation of structure-activity relationships.
- [1] Feldman SA. Some effects of the steroidal muscle relaxant, dacuronium bromide, in anaesthetized patients. Br J Anaesth. 1970;42(8):695-700. View Source
- [2] Delta Bio. Dacuronium Bromide Product Information. View Source
